molecular formula C17H17NO2 B13935206 7-Tertbutyl-2-nitrofluorene CAS No. 60758-15-8

7-Tertbutyl-2-nitrofluorene

Katalognummer: B13935206
CAS-Nummer: 60758-15-8
Molekulargewicht: 267.32 g/mol
InChI-Schlüssel: OSZHBGVTHZKKPR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Tertbutyl-2-nitrofluorene: is an organic compound with the molecular formula C17H17NO2 It is a derivative of fluorene, characterized by the presence of a tert-butyl group at the 7th position and a nitro group at the 2nd position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-Tertbutyl-2-nitrofluorene typically involves the nitration of 7-tertbutylfluorene. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group at the 2nd position of the fluorene ring. The reaction conditions must be carefully controlled to ensure the selective nitration at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions: 7-Tertbutyl-2-nitrofluorene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under suitable conditions.

    Oxidation: The compound can undergo oxidation reactions, where the tert-butyl group or other parts of the molecule are oxidized using oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Potassium permanganate in acidic or basic medium.

Major Products Formed:

    Reduction: 7-Tertbutyl-2-aminofluorene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the tert-butyl group or other parts of the molecule.

Wissenschaftliche Forschungsanwendungen

Chemistry: 7-Tertbutyl-2-nitrofluorene is used as a precursor in the synthesis of other fluorene derivatives. Its unique structure makes it a valuable intermediate in organic synthesis and materials science.

Biology and Medicine: The compound’s derivatives have potential applications in medicinal chemistry, particularly in the development of pharmaceuticals with specific biological activities. For example, the amino derivative (7-Tertbutyl-2-aminofluorene) may exhibit biological activity and can be further modified to enhance its therapeutic properties.

Industry: In the industrial sector, this compound and its derivatives are used in the production of dyes, pigments, and other specialty chemicals. Their unique chemical properties make them suitable for various applications, including the development of advanced materials.

Wirkmechanismus

The mechanism of action of 7-Tertbutyl-2-nitrofluorene and its derivatives depends on the specific application and the molecular targets involved. For example, in biological systems, the compound may interact with enzymes or receptors, leading to specific biochemical effects. The nitro group can undergo reduction to form reactive intermediates, which may interact with cellular components and exert biological activity.

Vergleich Mit ähnlichen Verbindungen

    2-Nitrofluorene: Lacks the tert-butyl group, making it less sterically hindered and potentially more reactive in certain chemical reactions.

    7-Tertbutylfluorene: Lacks the nitro group, making it less reactive in nucleophilic aromatic substitution reactions.

    2-Aminofluorene: The amino group makes it more nucleophilic and capable of forming different types of derivatives compared to the nitro compound.

Uniqueness: 7-Tertbutyl-2-nitrofluorene is unique due to the presence of both the tert-butyl and nitro groups, which impart distinct chemical properties. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity, while the nitro group offers opportunities for further chemical modifications.

Eigenschaften

CAS-Nummer

60758-15-8

Molekularformel

C17H17NO2

Molekulargewicht

267.32 g/mol

IUPAC-Name

2-tert-butyl-7-nitro-9H-fluorene

InChI

InChI=1S/C17H17NO2/c1-17(2,3)13-4-6-15-11(9-13)8-12-10-14(18(19)20)5-7-16(12)15/h4-7,9-10H,8H2,1-3H3

InChI-Schlüssel

OSZHBGVTHZKKPR-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.